molecular formula C20H20N6O7 B1663914 11-Oxahomofolic acid CAS No. 72254-43-4

11-Oxahomofolic acid

Cat. No. B1663914
CAS RN: 72254-43-4
M. Wt: 456.4 g/mol
InChI Key: KIWDKYBQSARKOL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Oxahomofolic acid is a potential antitumor agent.

Scientific Research Applications

Synthesis and Antitumor Evaluation

11-Oxahomofolic acid has been studied for its synthesis and potential antitumor properties. Research shows that its chemical synthesis was achieved through a series of steps including reaction with sodium azide, hydrogenation, and cyclization. However, it exhibited limited antifolate activity against microorganisms and was inactive against leukemia in mice at a high dose, despite inhibiting Lactobacillus casei dihydrofolate reductase (Nair, Bridges, Henkel, Kisliuk, Gaumont, & Sirotnak, 1981).

Antiviral Activity

Research has indicated that certain oxo derivatives, including 11-oxo derivatives of natural triterpenes, show increased antiviral activity. Specifically, these compounds exhibited enhanced activity against Herpes Simplex Virus Type 1 (HSV-1) in vitro (Ryu, Lee, Ahn, Lee, & Zee, 1993).

Flame Retardant Applications

In the realm of materials science, 11-oxa compounds have been explored in the development of flame retardants. A study on Polyamide 11 (PA 11), a bio-based polymer, involved the use of novel macromolecular intumescent flame retardants, which likely include 11-oxa derivatives, for improving fire resistance (Jin, Sun, Zhang, Gu, Bourbigot, Li, Tang, & Zhang, 2017).

Biochemical Research

11-Oxahomofolic acid and its derivatives have also been used in biochemical research, such as in studies involving myocardial oxygen consumption and blood flow using carbon-11 labeled compounds (Sun, Yeatman, Buxton, Chen, Johnson, Huang, Kofoed, Weismueller, Czernin, Phelps, & Schelbert, 1998).

properties

CAS RN

72254-43-4

Product Name

11-Oxahomofolic acid

Molecular Formula

C20H20N6O7

Molecular Weight

456.4 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20N6O7/c21-20-25-16-15(18(30)26-20)23-11(9-22-16)7-8-33-12-3-1-10(2-4-12)17(29)24-13(19(31)32)5-6-14(27)28/h1-4,9,13H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,22,25,26,30)/t13-/m0/s1

InChI Key

KIWDKYBQSARKOL-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=O)N=C(N3)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=O)N=C(N3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

11-Oxahomofolic acid; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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